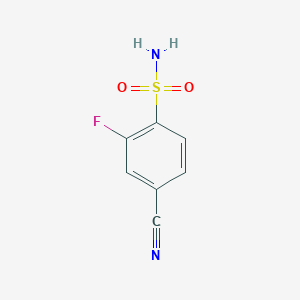
4-Cyano-2-fluorobenzene-1-sulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-fluorobenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group at the 4th position, a fluorine atom at the 2nd position, and a sulfonamide group at the 1st position . The molecular weight of this compound is 200.19 g/mol.
Physical And Chemical Properties Analysis
4-Cyano-2-fluorobenzene-1-sulfonamide is a powder with a melting point of 149-152°C . It has a molecular weight of 200.19 g/mol. The compound is stored at room temperature .
Applications De Recherche Scientifique
Enzyme Inhibition for Tuberculosis Treatment
4-Cyano-2-fluorobenzene-1-sulfonamide derivatives have been studied for their potential in treating tuberculosis. These compounds have shown efficacy as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, suggesting a new avenue for antimycobacterial agents with a mechanism different from current drugs, addressing the challenge of drug resistance. This insight was gained through research on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which demonstrated nanomolar or submicromolar inhibition of the enzymes, highlighting their potential in tuberculosis treatment strategies (Ceruso et al., 2014).
Carbonic Anhydrase Inhibition for Medical Applications
The compound has also been explored for its inhibitory effects on carbonic anhydrase II, a target for anti-glaucoma medications. Research into ureidobenzenesulfonamides, including derivatives of 4-Cyano-2-fluorobenzene-1-sulfonamide, has shown promising results for potential use in treating glaucoma. These studies also assessed the cytotoxic potential of these compounds, indicating their suitability for therapeutic applications with minimal adverse effects (Serbian et al., 2019).
Amine Synthesis and Protecting Strategy
In the context of synthetic organic chemistry, 4-Cyano-2-fluorobenzene-1-sulfonamide serves as a protective group for amine synthesis, facilitating the clean cleavage to the parent amine. This feature has been leveraged in developing new synthetic methodologies, providing an efficient route for amine protection and activation, crucial for constructing complex organic molecules (Schmidt et al., 2017).
Anticancer and Antimicrobial Applications
Explorations into the anticancer and antimicrobial potentials of novel pyridinyl sulfonamides derived from 4-Cyano-2-fluorobenzene-1-sulfonamide have revealed significant activity against various cancer cell lines and bacterial strains. These findings underscore the compound's versatility, extending its application beyond tuberculosis treatment to broader antimicrobial and anticancer therapies (Debbabi et al., 2017).
Fluorescence Sensing in Biological Systems
Research has also been conducted on the use of sulfonamide-based fluorescent probes for discriminative sensing of biothiols in vitro and in living cells. These probes, derived from 4-Cyano-2-fluorobenzene-1-sulfonamide structures, offer a powerful tool for biological and medical research, enabling sensitive and selective detection of important biomolecules within complex biological matrices (Miao et al., 2015).
Safety And Hazards
4-Cyano-2-fluorobenzene-1-sulfonamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-cyano-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIJTPAZFNXOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712416 | |
| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluorobenzene-1-sulfonamide | |
CAS RN |
918967-40-5 | |
| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



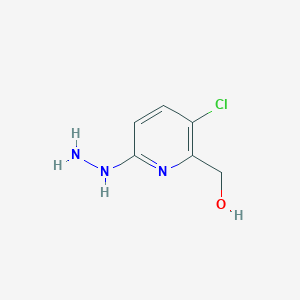


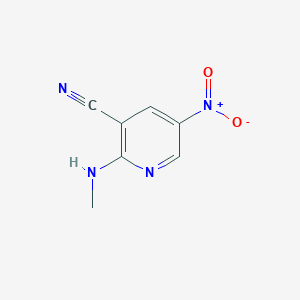
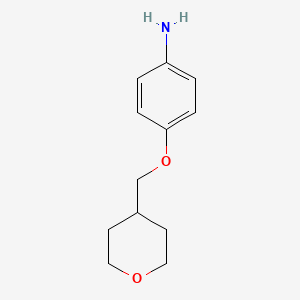
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)

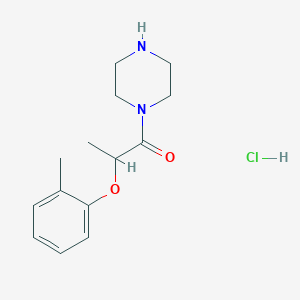
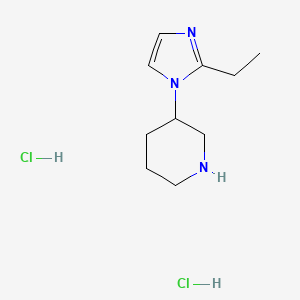
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
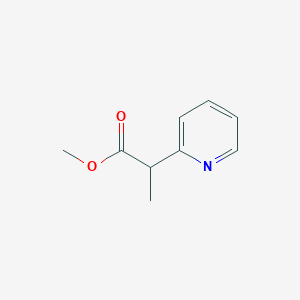
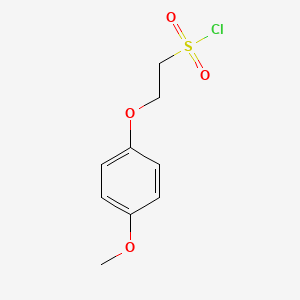
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)